Ala-Ser-His-Leu-Gly-Leu-Ala-Arg is a synthetic octapeptide corresponding to the C-terminal eight amino acids (70-77) of the human C3a anaphylatoxin. [] C3a anaphylatoxin, a 77-residue polypeptide, is generated by the cleavage of complement component 3 during complement activation, a crucial part of the innate immune response. [] This peptide exhibits a similar biological profile to the full C3a molecule, albeit with reduced potency, suggesting that this region encompasses the critical domain for C3a receptor binding and activation. []
C3a (70-77) is a peptide derived from the complement component C3, specifically representing the carboxy-terminal segment of the C3a protein. This peptide plays a crucial role in the immune response as an anaphylatoxin, which is a type of signaling molecule that can induce inflammation and modulate immune cell activity. C3a (70-77) consists of 8 amino acids, with the sequence being Tyr-Arg-Pro-Lys-Ser-Gly-Ser-Ala. It is classified as a bioactive peptide due to its involvement in various physiological processes, including T cell activation and chemotaxis.
C3a is generated through the proteolytic cleavage of complement component 3 by C3-convertase, which can be activated via three different pathways: classical, lectin, and alternative pathways. The classification of C3a (70-77) falls under bioactive peptides, particularly within the context of immunology and inflammation due to its role in mediating immune responses.
The synthesis of C3a (70-77) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a stepwise manner. This technique allows for precise control over the sequence and modifications of the peptide. The synthesis typically involves:
The synthesis may require specific conditions such as temperature control and pH adjustments to ensure high yields and purity. Characterization techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the identity and purity of the synthesized peptide.
C3a (70-77) has a molecular formula of with an approximate molecular weight of 1,000 Da. The structure features a combination of hydrophobic and polar residues that contribute to its interaction with receptors.
The peptide's structure is characterized by:
C3a (70-77) participates in various biochemical reactions primarily through its interaction with G protein-coupled receptors, specifically the C3a receptor (C3aR). Upon binding to C3aR, it initiates signaling cascades that lead to cellular responses such as:
C3a (70-77) exerts its effects primarily through binding to C3aR on target cells. This interaction triggers intracellular signaling pathways involving G proteins that lead to:
Data indicate that C3a can exhibit both pro-inflammatory and anti-inflammatory properties depending on the context of its action.
Relevant data include melting point ranges and solubility profiles, which are critical for storage and application considerations.
C3a (70-77) has significant scientific applications, particularly in immunology research. Its uses include:
Research continues into its broader implications in therapeutic contexts, especially regarding autoimmune disorders and inflammatory diseases where complement activation plays a crucial role.
The discovery of anaphylatoxins dates to the early 20th century when researchers observed that serum components could induce rapid, toxin-like reactions. By the 1960s, complement-derived peptides C3a and C5a were identified as key mediators of inflammation. The critical breakthrough for C3a (70-77) came in 1982 when Hugli and colleagues demonstrated that the C-terminal octapeptide fragment of human C3a (sequence: Ala-Ser-His-Leu-Gly-Leu-Ala-Arg) retained significant anaphylatoxic activity despite representing less than 10% of the parent molecule [2] [5]. This finding revolutionized peptide pharmacology by proving that truncated fragments could maintain core biological functions, opening avenues for targeted therapeutic design.
The complement system, a cornerstone of innate immunity, generates proteolytic fragments with diverse immunomodulatory roles. C3a, a 77-amino acid polypeptide, is cleaved from the α-chain of C3 during complement activation. While full-length C3a binds the G-protein-coupled receptor C3aR1 to trigger inflammatory cascades, its fragments exhibit specialized functions:
This octapeptide serves as a paradigm for structure-function relationships in immunologically active peptides. Key characteristics making it invaluable for research include:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8